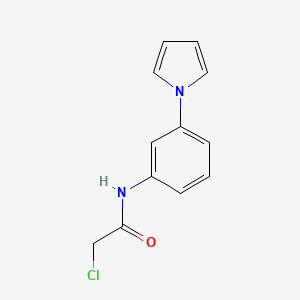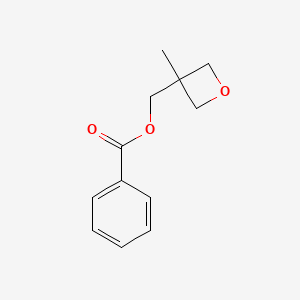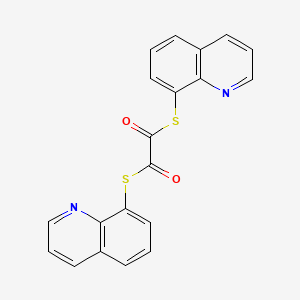
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA is a pyrrole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, this compound has been shown to have analgesic effects, reducing pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, this compound may have side effects that have not yet been fully studied.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide. One area of research is the development of this compound as a potential treatment for cancer. Studies have shown that this compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another area of research is the development of this compound as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide can be synthesized through various methods, including the reaction of 3-pyrrol-1-ylphenylacetic acid with thionyl chloride, followed by the reaction with ammonia. Another method involves the reaction of 3-pyrrol-1-ylphenylacetic acid with phosphorus pentachloride, followed by the reaction with ammonia. Both methods yield this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, a treatment for cancer, and as an analgesic. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, this compound has been studied for its analgesic effects, with some studies suggesting that it may be more effective than traditional pain medications.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-9-12(16)14-10-4-3-5-11(8-10)15-6-1-2-7-15/h1-8H,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIKGUUYUNCBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B7464015.png)

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)


![[1,1,1,3,3,3-Hexafluoro-2-[4-[(4-methoxybenzoyl)amino]phenyl]propan-2-yl] 4-fluorobenzoate](/img/structure/B7464069.png)
![Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate](/img/structure/B7464070.png)
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)
![N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7464085.png)